molecular formula C19H25NO2 B14693260 Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy- CAS No. 24591-49-9

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-

Cat. No.: B14693260
CAS No.: 24591-49-9
M. Wt: 299.4 g/mol
InChI Key: FEVZGKQIHRILIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is an organic compound that belongs to the class of ethers It is characterized by the presence of a phenoxy group and a diethylamino group attached to an alpha-methyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, can be synthesized through a multi-step process involving the reaction of phenol with diethyl sulfate to form phenetoleThe reaction conditions typically involve the use of sodium hydroxide as a base and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phenoxy derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include phenoxy derivatives, amine derivatives, and substituted phenetole compounds .

Scientific Research Applications

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Phenetole, beta-dipropylamino-alpha-methyl-o-phenoxy-
  • Ethyl phenyl ether
  • Phenoxy acetamide derivatives

Uniqueness

Phenetole, beta-diethylamino-alpha-methyl-o-phenoxy-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

24591-49-9

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenoxyphenoxy)propan-1-amine

InChI

InChI=1S/C19H25NO2/c1-4-20(5-2)15-16(3)21-18-13-9-10-14-19(18)22-17-11-7-6-8-12-17/h6-14,16H,4-5,15H2,1-3H3

InChI Key

FEVZGKQIHRILIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.